Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while nucleophilic substitution can produce various substituted triazoles .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells . Additionally, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar applications in pharmaceuticals and agrochemicals.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)propanoate: A structurally similar compound with comparable chemical properties.
Uniqueness
Methyl 2-(1-methyl-1H-1,2,3-triazol-4-yl)propanoate is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and specialized materials .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(1-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-10(2)9-8-6/h4-5H,1-3H3 |
InChI Key |
OHHUACMMORHAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=N1)C)C(=O)OC |
Origin of Product |
United States |
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